

# Technical Guide: Methyl 4-(cyanomethyl)benzoate

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## Compound of Interest

Compound Name: *Methyl 4-(cyanomethyl)benzoate*

Cat. No.: *B127922*

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CAS Number: 76469-88-0

This document provides a comprehensive technical overview of **Methyl 4-(cyanomethyl)benzoate**, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

**Methyl 4-(cyanomethyl)benzoate** is a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for handling, storage, and application in experimental settings.

## Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	175.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	55-58 °C (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	110 °C at 0.2 mmHg (lit.)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
150-155 °C at 0.5 Torr	<a href="#">[2]</a>	
Density	1.141 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[6]</a>
Appearance	White to Gray to Brown powder to crystal	<a href="#">[6]</a>
Solubility	Soluble in Methanol	<a href="#">[6]</a>

**Table 2: Identifiers and Spectral Data**

Identifier	Value	Source(s)
IUPAC Name	methyl 4-(cyanomethyl)benzoate	<a href="#">[1]</a>
Synonyms	4-(Cyanomethyl)benzoic Acid Methyl Ester, [p-(Methoxycarbonyl)phenyl]acetone, Methyl p-(cyanomethyl)benzoate	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	76469-88-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
EC Number	616-338-2	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
InChIKey	XRZGMNGGCZTNGE-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
SMILES	COC(=O)C1=CC=C(C=C1)CC#N	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of **Methyl 4-(cyanomethyl)benzoate**.

### Synthesis of Methyl 4-(cyanomethyl)benzoate

A common synthetic route to **Methyl 4-(cyanomethyl)benzoate** involves the cyanation of a mesylated precursor derived from Methyl 4-(hydroxymethyl)benzoate.[\[4\]](#)

Materials:

- Methyl 4-(hydroxymethyl)benzoate
- Dichloromethane (DCM)

- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)
- Acetonitrile
- Anhydrous sodium sulfate

**Procedure:**

- Dissolve Methyl 4-(hydroxymethyl)benzoate (1.00 g) in dichloromethane (20 mL).
- To this solution, add triethylamine (0.9 mL).
- Under an ice bath, slowly add a solution of methanesulfonyl chloride (0.70 g) in dichloromethane (5 mL) dropwise.
- Stir the reaction mixture for 15 hours at room temperature.
- Dilute the mixture with dichloromethane and wash sequentially with water.
- Dry the organic layer with anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure.
- Dissolve the resulting residue in acetonitrile (12 mL) for further use or purification.

## Analytical Method: Purity Determination by RP-HPLC

A general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed for the routine quality control and purity analysis of **Methyl 4-(cyanomethyl)benzoate**. This method is adapted from established procedures for similar aromatic esters.<sup>[9]</sup>

**Instrumentation and Conditions:**

- HPLC System: A standard liquid chromatograph equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).

- Mobile Phase: A gradient or isocratic mixture of methanol and water. A typical starting point is a 60:40 (v/v) mixture of methanol and water. The pH of the aqueous phase can be adjusted with a suitable acid (e.g., phosphoric acid) to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Column Temperature: 25 °C.

#### Sample Preparation:

- Prepare a stock solution of **Methyl 4-(cyanomethyl)benzoate** in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL.
- Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

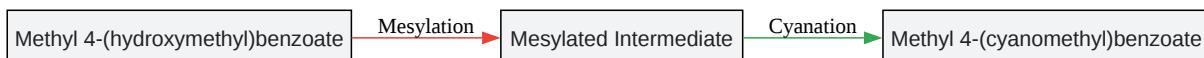
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Visualizations

The following diagrams illustrate the synthesis pathway and a typical analytical workflow.

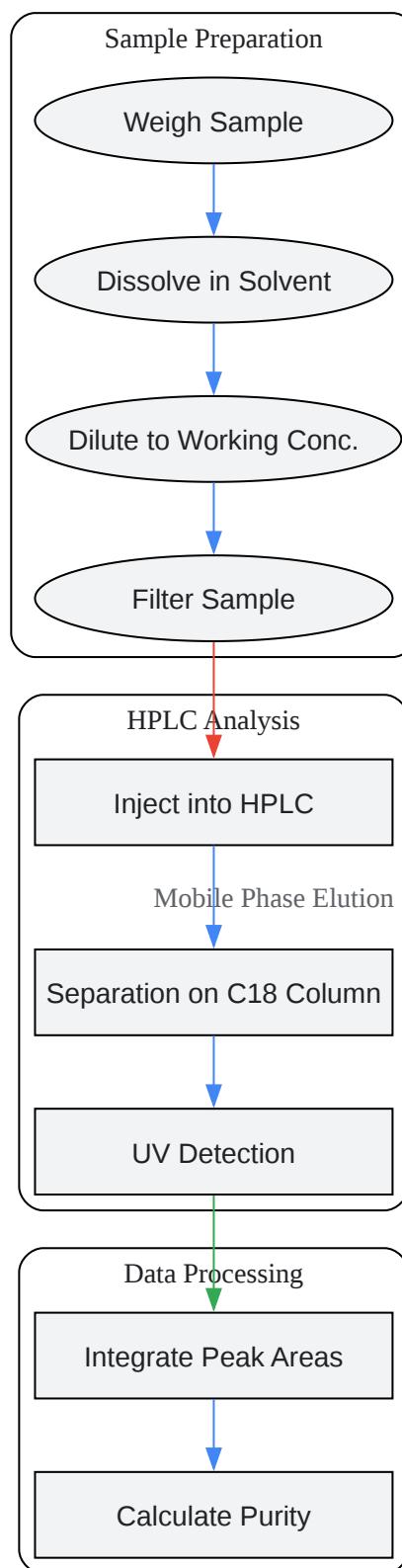
+ NaCN  
in Acetonitrile

+ MsCl, TEA  
in DCM



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Synthesis of **Methyl 4-(cyanomethyl)benzoate**.



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Analytical workflow for purity determination by HPLC.

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## References

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